molecular formula C17H14ClF2N5O B10828188 Bcat-IN-2

Bcat-IN-2

Cat. No.: B10828188
M. Wt: 377.8 g/mol
InChI Key: URTVEMYYYIZBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCAT-IN-2 is a potent, selective, and orally active inhibitor of mitochondrial branched-chain aminotransferase (BCATm). It has shown significant selectivity for BCATm over cytosolic branched-chain aminotransferase (BCATc). This compound is primarily used in research related to obesity and dyslipidemia due to its ability to modulate branched-chain amino acid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCAT-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving halogenation, amination, and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency. The production process involves large-scale synthesis followed by purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

BCAT-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

BCAT-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of mitochondrial branched-chain aminotransferase.

    Biology: Investigated for its role in modulating amino acid metabolism and its effects on cellular processes.

    Medicine: Explored for potential therapeutic applications in treating obesity and dyslipidemia.

    Industry: Utilized in the development of new drugs targeting metabolic disorders

Mechanism of Action

BCAT-IN-2 exerts its effects by selectively inhibiting mitochondrial branched-chain aminotransferase (BCATm). This inhibition disrupts the metabolism of branched-chain amino acids, leading to altered levels of these amino acids and their corresponding keto acids. The compound’s selectivity for BCATm over BCATc is attributed to its unique binding affinity and molecular interactions within the active site of the enzyme .

Comparison with Similar Compounds

BCAT-IN-2 is compared with other inhibitors of branched-chain aminotransferase, such as:

This compound stands out due to its high selectivity for BCATm and its oral bioavailability, making it a valuable tool in metabolic research .

Properties

Molecular Formula

C17H14ClF2N5O

Molecular Weight

377.8 g/mol

IUPAC Name

2-[(4-chloro-2,6-difluorophenyl)methylamino]-7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C17H14ClF2N5O/c1-2-3-10-6-15(26)25-17(23-10)11(7-21)16(24-25)22-8-12-13(19)4-9(18)5-14(12)20/h4-6,22,24H,2-3,8H2,1H3

InChI Key

URTVEMYYYIZBNE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C(=C(N2)NCC3=C(C=C(C=C3F)Cl)F)C#N

Origin of Product

United States

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